REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:17])[CH2:4][C:5]1[C:6]([F:16])=[C:7]2[C:12](=[CH:13][C:14]=1[F:15])[N:11]=[CH:10][CH:9]=[CH:8]2.N1C=CC=CC=1.[Br:24]Br>C(Cl)(Cl)(Cl)Cl>[CH3:1][O:2][C:3](=[O:17])[CH2:4][C:5]1[C:6]([F:16])=[C:7]2[C:12](=[CH:13][C:14]=1[F:15])[N:11]=[CH:10][C:9]([Br:24])=[CH:8]2
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Name
|
|
Quantity
|
35.3 g
|
Type
|
reactant
|
Smiles
|
COC(CC=1C(=C2C=CC=NC2=CC1F)F)=O
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
15.3 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hrs
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The liquid in the flask was decanted
|
Type
|
WASH
|
Details
|
washed with NaHCO3 and water
|
Type
|
ADDITION
|
Details
|
The dark solid on the bottom of the flask was treated with NaHCO3 and dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product was purified via flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with petroleum ether/ethyl acetate (40/1˜3/1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC=1C(=C2C=C(C=NC2=CC1F)Br)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.5 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |